molecular formula C14H13FO B6357442 1-(Benzyloxy)-4-fluoro-2-methylbenzene CAS No. 885267-19-6

1-(Benzyloxy)-4-fluoro-2-methylbenzene

Cat. No.: B6357442
CAS No.: 885267-19-6
M. Wt: 216.25 g/mol
InChI Key: NNRTUXYSQJXZKA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluoro-2-methylbenzene is a substituted aromatic ether characterized by a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 4, and a methyl group at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the unique electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

4-fluoro-2-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRTUXYSQJXZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-4-fluoro-2-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding 4-fluoro-2-methylbenzene.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
  • Reduction leads to the formation of 4-fluoro-2-methylbenzene.
  • Substitution reactions produce various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-4-fluoro-2-methylbenzene has diverse applications across several scientific domains:

Organic Synthesis

  • Intermediate in Drug Development: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. The presence of the fluorine atom can enhance the biological activity of derivatives synthesized from this compound.
  • Building Block for Novel Compounds: Researchers utilize it to create new compounds with specific properties, such as increased stability or reactivity.

Biological Applications

  • Fluorescent Probes: The compound can be modified to develop fluorescent probes for biological imaging and detection, enabling researchers to study cellular processes in real-time.
  • Interaction with Enzymes: It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify other biomolecules, including nucleic acids and proteins.

Material Science

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials that exhibit unique properties due to its structural characteristics.

Case Study 1: Interaction with Cytochrome P450

Research indicates that 1-(benzyloxy)-4-fluoro-2-methylbenzene interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to significant changes in the metabolic pathways of drugs, impacting their efficacy and safety profiles.

Case Study 2: Development of Fluorescent Probes

A study demonstrated the modification of this compound to create fluorescent probes that selectively bind to specific biomolecules. These probes have been used in live-cell imaging studies, providing insights into cellular dynamics and signaling pathways.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, influencing the overall biological effect.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) reduce ring reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., -CH₃) enhance it. For example, 1-(Benzyloxy)-4-fluoro-2-methylbenzene’s methyl group may improve yields in O-alkylation compared to brominated analogs .
  • Steric Effects : Bulky substituents like tert-butyl (C(CH₃)₃) hinder reaction pathways requiring spatial access to the aromatic ring, as seen in 1-Benzyloxy-2-bromo-4-t-butylbenzene .
  • Positional Influence : Halogens at para positions (e.g., -F in 1-(Benzyloxy)-4-fluoro-2-methylbenzene) often exert stronger electronic effects than meta or ortho positions, impacting regioselectivity in further functionalization .

Biological Activity

1-(Benzyloxy)-4-fluoro-2-methylbenzene, also known as a benzyloxy-substituted fluorobenzene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a candidate for further research in drug development.

The structural formula of 1-(Benzyloxy)-4-fluoro-2-methylbenzene can be represented as follows:

C10H11FO\text{C}_{10}\text{H}_{11}\text{F}\text{O}

This compound features a fluorine atom that enhances its reactivity and interaction with biological targets. The presence of the benzyloxy group is significant for its biological activity, as it can influence the compound's lipophilicity and binding affinity to various biomolecules.

Antimicrobial Activity

Research indicates that 1-(Benzyloxy)-4-fluoro-2-methylbenzene exhibits notable antimicrobial properties. In a study assessing various derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-fluorinated analogs, underscoring the role of the fluorine substituent in enhancing antibacterial activity .

CompoundMIC (µg/mL)Target Organisms
1-(Benzyloxy)-4-fluoro-2-methylbenzene8-16E. coli, S. aureus
Non-fluorinated analog32-64E. coli, S. aureus

Anticancer Activity

The anticancer potential of 1-(Benzyloxy)-4-fluoro-2-methylbenzene has been evaluated through various cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase. The IC50 values for several cancer cell lines were found to be significantly lower than those of standard chemotherapeutics, suggesting a promising lead for further drug development .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)5.0Induction of apoptosis
HCT-116 (colon)3.5G2/M phase arrest
A549 (lung)4.0Caspase activation

The mechanism by which 1-(Benzyloxy)-4-fluoro-2-methylbenzene exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in cancer cells, leading to altered signaling pathways that promote apoptosis.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
  • Cell Cycle Regulation : By inducing G2/M phase arrest, the compound prevents cancer cells from proliferating effectively.

Case Studies

In a notable study published by MDPI, the efficacy of several fluorinated compounds was compared against traditional chemotherapy agents. The results indicated that 1-(Benzyloxy)-4-fluoro-2-methylbenzene not only showed lower toxicity but also higher efficacy against resistant cancer cell lines .

Another study focused on the structure-activity relationship (SAR) of similar compounds highlighted how modifications in substituent positions on the benzene ring significantly affected biological activity, reinforcing the importance of fluorine in enhancing therapeutic effects .

Q & A

Q. How can researchers design a synthetic route for 1-(Benzyloxy)-4-fluoro-2-methylbenzene?

A robust synthetic approach involves sequential functionalization of the benzene ring. For example:

  • Step 1 : Bromination of a phenolic precursor (e.g., 4-fluoro-2-methylphenol) using electrophilic bromination agents (e.g., NBS or Br₂) .
  • Step 2 : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction with benzyl alcohol .
  • Step 3 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install substituents like cyclopropyl groups if required .

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or GC-MS to optimize yield and purity.

Q. What spectroscopic methods are critical for characterizing 1-(Benzyloxy)-4-fluoro-2-methylbenzene?

  • ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., coupling constants for fluorine-proton interactions). For example, the benzyloxy group shows characteristic peaks at δ ~4.9–5.1 ppm (CH₂) and δ ~7.3–7.5 ppm (aromatic protons) .
  • ¹⁹F NMR : Confirm fluorine substitution with a singlet or multiplet near δ -110 to -115 ppm .
  • HRMS : Validate molecular formula (e.g., C₁₄H₁₃FO).

Methodological Tip : Compare experimental data with computed NMR shifts (DFT calculations) to resolve ambiguities in regiochemistry.

Q. How can reaction conditions be optimized to improve the yield of 1-(Benzyloxy)-4-fluoro-2-methylbenzene?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) for cross-coupling steps. Lower catalyst loading (1–2 mol%) reduces costs while maintaining efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for benzyloxy installation.
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

Troubleshooting : If yields plateau, consider scavenging agents (e.g., molecular sieves) to remove byproducts like H₂O or HX .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-(Benzyloxy)-4-fluoro-2-methylbenzene in cross-coupling reactions?

  • Electron-Withdrawing Effects : The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the benzyloxy group. This electronic effect stabilizes transition states in palladium-catalyzed reactions .
  • Steric Hindrance : The 2-methyl group may slow down coupling at the adjacent position, favoring reactivity at the 4-fluoro site.

Experimental Validation : Use deuterium labeling or kinetic isotope effects to probe rate-determining steps .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : If ¹H NMR shows unexpected splitting, consider:
    • Dynamic Effects : Rotameric equilibria of the benzyloxy group can cause peak broadening. Use variable-temperature NMR to confirm .
    • Impurity Analysis : LC-MS or HPLC can detect side products (e.g., over-brominated intermediates) .
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystalline) for unambiguous assignment .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photochemical Stability : Expose the compound to UV light and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–10) to simulate biological or environmental conditions.

Data Interpretation : Correlate stability trends with substituent electronic profiles (e.g., fluorine’s inductive effect enhances hydrolytic resistance) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Characterization

IntermediateSynthesis StepKey Spectral Data
4-Fluoro-2-methylphenolBromination¹H NMR: δ 6.8–7.1 ppm (aromatic), δ 2.3 ppm (CH₃)
1-(Benzyloxy)-4-bromo-2-methylbenzeneBenzylation¹³C NMR: δ 70.2 ppm (CH₂), δ 128–135 ppm (aromatic C)

Q. Table 2. Optimized Cross-Coupling Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)1–2 mol%>85% yield
Temperature60–80°CMinimizes side reactions
BaseK₂CO₃Enhances transmetalation efficiency

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